Cis-2-phenyloctahydroisoxazolo[2,3-a]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-2-phenyloctahydroisoxazolo[2,3-a]azepine is a seven-membered heterocyclic compound containing nitrogen and oxygen atoms within its ring structure. This compound is part of the broader class of azepines, which are known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cis-2-phenyloctahydroisoxazolo[2,3-a]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-(2-formylphenoxy)acetic acid with various amines and nucleophilic reagents in a one-pot reaction . This method does not require a catalyst and can efficiently produce the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of one-pot synthesis and multicomponent reactions are likely employed to achieve high yields and purity in large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Cis-2-phenyloctahydroisoxazolo[2,3-a]azepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
Cis-2-phenyloctahydroisoxazolo[2,3-a]azepine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of biologically active compounds with potential therapeutic effects.
Medicine: Its derivatives are explored for their pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cis-2-phenyloctahydroisoxazolo[2,3-a]azepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrrolo[1,2-a]azepine
- Pyrido[1,2-a]azepine
- Oxazepine
- Thiazepine
Uniqueness
Cis-2-phenyloctahydroisoxazolo[2,3-a]azepine is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C14H19NO |
---|---|
Molekulargewicht |
217.31 g/mol |
IUPAC-Name |
(2R,3aS)-2-phenyl-2,3,3a,4,5,6,7,8-octahydro-[1,2]oxazolo[2,3-a]azepine |
InChI |
InChI=1S/C14H19NO/c1-3-7-12(8-4-1)14-11-13-9-5-2-6-10-15(13)16-14/h1,3-4,7-8,13-14H,2,5-6,9-11H2/t13-,14+/m0/s1 |
InChI-Schlüssel |
QGCXLNCCIRBLMH-UONOGXRCSA-N |
Isomerische SMILES |
C1CC[C@H]2C[C@@H](ON2CC1)C3=CC=CC=C3 |
Kanonische SMILES |
C1CCC2CC(ON2CC1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.